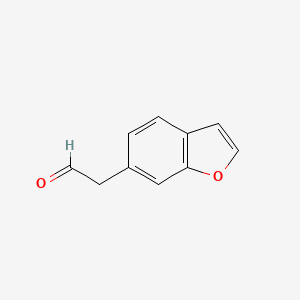
3,3-Dibenzyl-5-phenylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibenzyl-5-phenylfuran-2(3H)-one is an organic compound that belongs to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibenzyl-5-phenylfuran-2(3H)-one typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Furan Ring: Starting from a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the furan ring can be constructed through cyclization reactions.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using benzyl chloride and phenyl chloride as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibenzyl-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigation as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3,3-Dibenzyl-5-phenylfuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dibenzyl-5-phenylfuran-2(3H)-one: can be compared with other furanone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other furanone derivatives. The presence of both benzyl and phenyl groups can influence its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
7404-47-9 |
|---|---|
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3,3-dibenzyl-5-phenylfuran-2-one |
InChI |
InChI=1S/C24H20O2/c25-23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22(26-23)21-14-8-3-9-15-21/h1-15,18H,16-17H2 |
Clé InChI |
BEUONKFGAAPQRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C=C(OC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


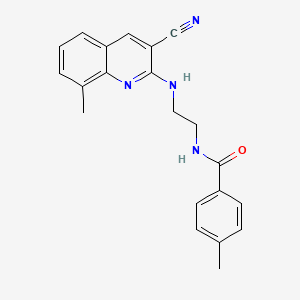

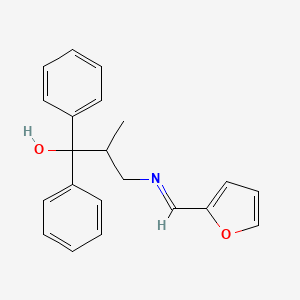
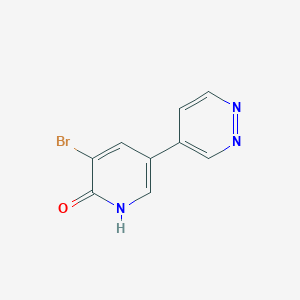

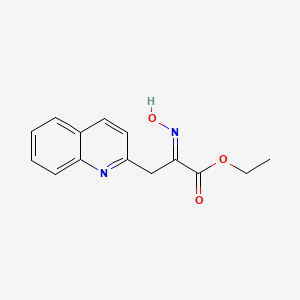
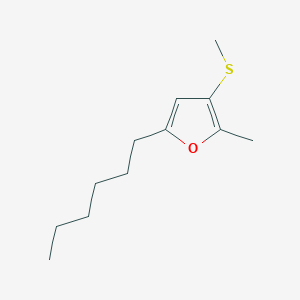

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

